![molecular formula C10H14ClN B2426266 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1231953-20-0](/img/structure/B2426266.png)
3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a synthetic compound that belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases, providing a valuable idea for treatment and binding with high affinity to multiple receptors .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Properties
Indole derivatives have been found to possess anti-HIV properties . They can potentially be used in the development of new drugs for the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . They can potentially be used in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . They can potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . They can potentially be used in the development of new drugs for the treatment of tuberculosis .
Agro-Chemical Application
Some indole derivatives, such as CGR3, have been found to function as a root growth stimulant, influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The compound’s interaction with its targets could involve binding to the active sites of enzymes or receptors, thereby modulating their activity.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Result of Action
Based on the known biological activities of indole derivatives , the compound could potentially exhibit a range of effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, disrupting microbial cell walls, or interfering with viral replication.
properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(2)7-11-9-6-4-3-5-8(9)10;/h3-6,11H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOAKFGCWGZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride |
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